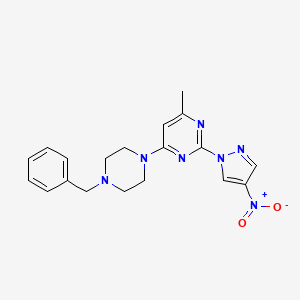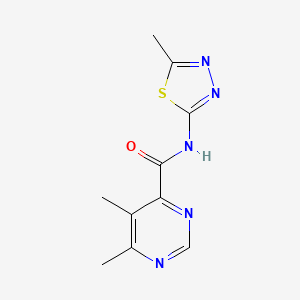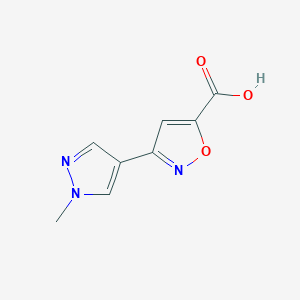
2,4-Dimethyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering and Structural Analysis
- Hydrogen-Bonded Structures and Molecular Interactions :
- The study of pyrimidine derivatives including aminopyrimidine sulfonates/carboxylates has revealed interesting hydrogen-bonded structures such as the R22(8) motifs, which are critical for understanding molecular interactions in crystal engineering. These structures demonstrate the versatility of pyrimidine and its derivatives in forming bimolecular ring motifs, essential for designing molecular assemblies with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Organic Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives :
- Research on the synthesis of novel pyrimidine derivatives reveals the chemical flexibility and potential of these compounds for various synthetic pathways. This includes the development of imidazolopyrazole and imidazolopyrimidine derivatives through interactions with various chemical agents, demonstrating the compound's utility in creating diverse molecular structures with potential applications in materials science and medicinal chemistry (Gouda, 2012).
Molecular Interaction and Binding Studies :
- The investigation into sulfadiazine and pyridines forms co-crystals and salts, highlighting the role of pyrimidine derivatives in modulating hydrogen-bond motifs. These studies are foundational for understanding the molecular basis of drug interactions and the design of new pharmaceutical agents (Elacqua et al., 2013).
Potential Medical and Biological Applications
Antiproliferative Activity :
- Synthesis and in vitro evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicate that certain derivatives exhibit significant antiproliferative effects. This suggests the potential therapeutic value of pyrimidine derivatives in cancer treatment, underscoring the importance of structural modification for enhancing biological activity (Mallesha et al., 2012).
Synthetic Pathways and Green Chemistry :
- Research on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate in pharmaceutical synthesis, exemplifies the application of green chemistry principles. This work not only contributes to the efficient synthesis of complex molecules but also emphasizes sustainability in chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Propiedades
IUPAC Name |
2,4-dimethyl-6-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-13-21(23-16(2)22-15)27-19-9-11-24(12-10-19)28(25,26)20-8-7-17-5-3-4-6-18(17)14-20/h7-8,13-14,19H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIQQLFULOJGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)






![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)




